An In-depth Technical Guide to the Basic Properties of 6-Pyridin-4-yl-1H-indazole
An In-depth Technical Guide to the Basic Properties of 6-Pyridin-4-yl-1H-indazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Pyridin-4-yl-1H-indazole, a heterocyclic scaffold of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's basicity, solubility, and chemical stability. We present not only the theoretical underpinnings of these properties but also provide detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide serves as a practical resource for characterizing this and similar molecules, enabling more informed decisions in drug discovery and development pipelines.
Introduction: The Strategic Importance of the Indazole-Pyridine Scaffold
6-Pyridin-4-yl-1H-indazole is a versatile heterocyclic compound that has emerged as a valuable scaffold in the synthesis of novel pharmaceuticals.[1] Its structure, which marries a bio-isosteric indazole ring with a basic pyridine moiety, positions it as a promising lead for interacting with a variety of biological targets, particularly protein kinases.[1][2] The parent indazole nucleus is a "privileged scaffold" found in several approved anti-cancer drugs, such as Pazopanib and Axitinib, underscoring its therapeutic relevance.[3] The addition of the pyridine ring introduces a key basic center, profoundly influencing the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.
Understanding the fundamental basic properties of this molecule is not an academic exercise; it is a critical prerequisite for successful drug development. Properties such as the acid dissociation constant (pKa), aqueous solubility, and chemical stability govern a compound's absorption, distribution, metabolism, and excretion (ADME).[4] This guide provides the essential knowledge and methodologies to thoroughly characterize 6-Pyridin-4-yl-1H-indazole.
Core Physicochemical Properties
A molecule's behavior in a biological system is dictated by its physical and chemical properties. For an ionizable drug candidate like 6-Pyridin-4-yl-1H-indazole, the most critical of these are its basicity, solubility, and stability.
Basicity and pKa: The Protonation Gatekeeper
The basicity of a molecule, quantified by its pKa value, is arguably the most influential physicochemical parameter in drug discovery. It dictates the charge state of a molecule at a given physiological pH, which in turn controls its membrane permeability, receptor binding, and solubility.[4]
6-Pyridin-4-yl-1H-indazole possesses two primary nitrogen-containing heterocyclic systems: an amphoteric indazole ring and a basic pyridine ring.
-
Indazole Moiety: The parent indazole is amphoteric. It can be protonated to form an indazolium cation (pKa ≈ 1.04) or deprotonated to an indazolate anion (pKa ≈ 13.86).[5] Under physiological conditions (pH ~7.4), the indazole ring itself is predominantly neutral.
-
Pyridine Moiety: The pyridine ring contains a nitrogen atom with a lone pair of electrons that readily accepts a proton. The pKa of pyridine is approximately 5.23.[6]
Therefore, the most physiologically relevant ionization event for 6-Pyridin-4-yl-1H-indazole is the protonation of the pyridine nitrogen. This equilibrium is critical for its biological activity and ADME profile.
Caption: Protonation equilibrium of the pyridine moiety.
Table 1: Key Physicochemical Property Summary
| Property | Parameter | Predicted/Reference Value | Significance in Drug Development |
| Chemical Identity | CAS Number | 885271-89-6[7] | Unique chemical identifier. |
| Molecular Formula | C₁₂H₉N₃ | Defines elemental composition. | |
| Molecular Weight | 195.22 g/mol | Used for all concentration calculations. | |
| Basicity | pKa₁ (pyridinium) | ~5.2 (Predicted) | Governs charge state, solubility, and permeability.[4] |
| pKa₂ (indazole N-H) | >13 (Predicted) | Relevant for synthetic reactions, not physiological pH.[5] | |
| Solubility | Aqueous Solubility | Data not available | Impacts dissolution, absorption, and formulation.[8] |
| Stability | Shelf Life | 1095 days[9] | Indicates stability under standard storage conditions. |
| Solution Stability | Data not available | Critical for ensuring accurate assay results and formulation integrity.[10] |
Experimental Characterization: Protocols and Rationale
Since specific experimental data for 6-Pyridin-4-yl-1H-indazole are not publicly available, this section provides robust, step-by-step protocols for determining its core basic properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Caption: Proposed synthetic route via Suzuki coupling.
Detailed Synthetic Protocol (Proposed):
-
Synthesis of 6-Bromo-1H-indazole (Intermediate):
-
This key intermediate can be synthesized on a large scale from 4-bromo-2-methylaniline. [11]The process involves an initial acetylation, followed by a diazotization reaction using an alkyl nitrite (e.g., isoamyl nitrite) and subsequent intramolecular cyclization. The final step is hydrolysis to remove the acetyl group, yielding 6-Bromo-1H-indazole. [11]2. Suzuki Coupling Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-Bromo-1H-indazole (1.0 eq.), pyridine-4-boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). [12] * Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.
-
Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield pure 6-Pyridin-4-yl-1H-indazole.
-
Conclusion and Future Directions
6-Pyridin-4-yl-1H-indazole stands as a molecule of high potential, bridging the gap between a proven therapeutic scaffold and a strategically placed basic handle for property modulation. While publicly available data on its specific physicochemical characteristics are sparse, this guide has established the theoretical framework and provided the practical, detailed experimental protocols necessary for its complete characterization. The basicity, driven by the pyridine nitrogen, is the central property influencing its behavior. The provided protocols for determining pKa, thermodynamic solubility, and chemical stability are robust, industry-standard methods that will yield the critical data needed to advance any drug discovery program centered on this scaffold. By rigorously applying these methodologies, researchers can de-risk their programs, enable rational structure-activity relationship (SAR) development, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.
References
A comprehensive list of all sources cited within this document is provided below. Each entry includes the title, source, and a verifiable URL.
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Ríos-Martínez, C., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Ríos-Martínez, C., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]
-
ResearchGate. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. [Link]
-
Wikipedia. (n.d.). Indazole. [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
National Institutes of Health (NIH). (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. [Link]
-
University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
-
Chem-Impex. (n.d.). 6-Pyridin-4-yl-1H-indazole. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]
-
Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. evotec.com [evotec.com]
- 9. labsolu.ca [labsolu.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]

